Arlidin
Overview
Description
Preparation Methods
Arlidin is synthesized through a series of chemical reactions starting from oxilofrine. The synthetic route involves the formation of a β2-adrenoreceptor agonist structure by introducing specific functional groups to the oxilofrine molecule . The industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Arlidin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Arlidin has a wide range of scientific research applications:
Mechanism of Action
Arlidin exerts its effects by stimulating β2-adrenoreceptors, which are part of the G-protein-coupled receptor family . This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels . Elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, causing vasodilation and increased blood flow . This compound’s molecular targets include β2-adrenoreceptors located in various tissues, including the cardiovascular system and the central nervous system .
Comparison with Similar Compounds
Arlidin is similar to other β2-adrenoreceptor agonists, such as:
Isoxsuprine: Another vasodilator used to treat peripheral vascular disorders.
Oxilofrine: The parent compound from which this compound is derived.
Pirbuterol: A β2-adrenoreceptor agonist used primarily for its bronchodilatory effects.
This compound is unique in its specific chemical structure, which provides distinct pharmacological properties compared to other similar compounds . Its ability to increase blood flow and improve cognitive function in certain patient populations sets it apart from other β2-adrenoreceptor agonists .
Properties
IUPAC Name |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-(4-phenylbutan-2-yl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
447-41-6 (Parent) | |
Record name | Nylidrin hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849-55-8 | |
Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylidrin hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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